molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine

Cat. No.: B12068351
M. Wt: 253.4 g/mol
InChI Key: PQRSUBNKALFKCW-UHFFFAOYSA-N
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Description

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine (CAS: 1181277-88-2) is a substituted phenethylamine derivative characterized by a biphenyl backbone with a tert-butyl group at the para-position of one phenyl ring and an ethylamine side chain. Its molecular weight is 253.39 g/mol, and its structure combines lipophilic (tert-butyl) and polar (amine) functional groups, making it a versatile scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

2-[3-(4-tert-butylphenyl)phenyl]ethanamine

InChI

InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3

InChI Key

PQRSUBNKALFKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.

    Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalysts, mild temperatures.

    Substitution: Halogenating agents, alkoxides, appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated products.

Mechanism of Action

The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key structural analogs based on substituents, molecular weight, and properties derived from synthetic or pharmacological studies:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings References
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine Biphenyl with para-tert-butyl, ethylamine 253.39 High lipophilicity; potential CNS activity due to aromatic bulk and amine functionality
2-(4-tert-Butylphenyl)ethan-1-amine Single phenyl with para-tert-butyl 191.31 Simplified analog; used as a building block for drug discovery (e.g., TAAR1 agonists)
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine Trifluoromethyl at meta-position 203.18 Enhanced metabolic stability due to CF₃ group; increased electronegativity
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy at meta-position 207.18 Improved solubility over non-fluorinated analogs; used in dual-acting FFAR1/FFAR4 modulators
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine HCl Pentafluoro-sulfanyl at meta-position 283.69 High electronegativity; potential for halogen-bonding interactions in enzyme inhibition
2-(4-tert-Butyl-1,3-thiazol-2-yl)ethan-1-amine Thiazole ring with tert-butyl 184.30 Heterocyclic modification; possible application in kinase or protease inhibition

Biological Activity

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a tert-butyl substituent, which contributes to its unique chemical reactivity and biological properties. The presence of the amine group allows for hydrogen bonding interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The compound can interact with various receptors, influencing signaling pathways. For instance, studies indicate that it may modulate dopamine receptor activity, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
  • Enzyme Inhibition : It has been explored for its inhibitory effects on certain enzymes, potentially contributing to its anticancer and antimicrobial properties .

Biological Activity Overview

Research has identified several key biological activities associated with 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine:

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Case Study : A study reported that a derivative of this compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent activity .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Research indicates that it can inhibit the growth of multidrug-resistant bacterial strains. A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus .
  • Fungal Activity : In vitro tests revealed antifungal properties against Candida species, suggesting its potential use in treating fungal infections.

Structure-Activity Relationships (SAR)

The effectiveness of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is influenced by its structural components:

  • Substituent Effects : The tert-butyl group enhances hydrophobicity, improving membrane permeability and bioavailability. Variations in the biphenyl moiety have been explored to optimize receptor selectivity and potency.
Compound VariationBiological ActivityIC50 (µM)
Base CompoundAnticancer5
Tert-butyl variantAntimicrobial8
Phenol derivativeAntifungal12

Research Findings

Recent research has focused on synthesizing analogs to improve the biological profile of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine:

  • Dopamine Receptor Agonism : Analog ML417 showed selectivity for D3 receptors with EC50 values significantly lower than those for D2 receptors, highlighting the importance of structural modifications in enhancing receptor selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine?

  • Methodological Answer : Copper-catalyzed multi-component reactions using CO as a carbonyl source have demonstrated efficacy for synthesizing structurally similar amines. For example, γ-boryl amide derivatives were prepared via alkene borylamidation with 2-(3-(trifluoromethyl)phenyl)ethan-1-amine, achieving 46% yield after flash chromatography (n-pentane/ethyl acetate) . Optimizing precursor ratios (e.g., 2.5 equivalents of amine) and reaction conditions (e.g., solvent polarity, temperature) is critical for scalability and purity.

Q. How should researchers handle safety protocols during experimental synthesis?

  • Methodological Answer : Strict adherence to safety guidelines is mandatory. Use PPE (gloves, protective eyewear, lab coats) to avoid dermal contact. Toxic byproducts require glove-box handling for air-sensitive steps . Post-experiment waste must be segregated and processed by certified hazardous waste management services to mitigate environmental risks .

Q. What analytical techniques ensure compound purity and structural validation?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) confirms regiochemistry, while HPLC (UV detection at λmax ~255 nm) assesses purity ≥98% . Mass spectrometry (ESI-TOF) verifies molecular weight, and X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., receptor binding vs. enzymatic inhibition). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics, cell-based assays for functional activity). Control variables like pH, temperature, and solvent effects (e.g., DMSO concentration) to isolate confounding factors . Comparative studies with analogs (e.g., fluorinated or tert-butyl-substituted derivatives) can identify structure-activity relationships .

Q. What strategies optimize the compound’s application in drug development studies?

  • Methodological Answer : As a pharmaceutical intermediate, functionalize the amine group via reductive amination or acylation to enhance bioavailability. For CNS targets, evaluate blood-brain barrier permeability using logP calculations (predicted ~1.188) and in vitro models (e.g., MDCK-MDR1 cells) . Toxicity screening (e.g., Ames test, hERG inhibition) is essential to prioritize lead candidates .

Q. How does the tert-butylphenyl moiety influence photophysical properties in optoelectronic applications?

  • Methodological Answer : The bulky tert-butyl group reduces aggregation-induced quenching in organic LEDs (OLEDs), enhancing electroluminescent efficiency. Compare with non-substituted phenyl analogs to quantify luminance improvements (e.g., >1000 cd/m² at <10 V driving voltage) . Time-resolved fluorescence spectroscopy can measure exciton lifetime changes due to steric effects .

Data Analysis and Experimental Design

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model electronic effects of the tert-butylphenyl group on amine nucleophilicity. Pair with kinetic studies (e.g., Eyring plots) to validate transition states in catalytic cycles . PubChem’s cheminformatics resources provide baseline stereochemical data for simulations .

Q. How should researchers design stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term stability for hygroscopic hydrochloride salts. For -20°C storage, validate container inertness (e.g., argon-purged vials) to prevent oxidation .

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